Salbutamol

Catalog No.
S1791183
CAS No.
1219798-60-3
M.F
C13H18NO3D3
M. Wt
242.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salbutamol

CAS Number

1219798-60-3

Product Name

Salbutamol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H18NO3D3

Molecular Weight

242.33

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Synonyms

(±)-Albuterol-d3 (3-hydroxymethyl-d2; α-d1)

Delivery and Targeting Strategies

Research is ongoing to optimize delivery methods for Salbutamol to ensure it reaches the targeted areas of the lungs effectively. Studies investigate different particle sizes and inhalation techniques to improve lung deposition, particularly in diseases like idiopathic pulmonary fibrosis (IPF) where scarring hinders drug penetration [1].

Here, researchers compared various delivery methods and found that small monodisperse particles (1.5 μm) delivered through inhalation achieved significantly better lung deposition and penetration compared to larger particles or polydisperse nebulisation [1]. This highlights the importance of optimizing delivery methods for specific lung conditions.

Source

A study on topical delivery of Salbutamol in idiopathic pulmonary fibrosis

Understanding Drug Interactions

Salbutamol's interaction with other medications is another area of scientific inquiry. Researchers are investigating how co-administration with corticosteroids or theophylline might influence Salbutamol's effects and potential side effects like hypokalemia (low potassium levels) [1].

Source

Salbutamol in the Management of Asthma: A Review:

Exploring Potential Benefits Beyond Bronchodilation

The bronchodilatory properties of Salbutamol have led researchers to explore its potential benefits in other conditions. Studies have investigated its effects on:

  • Hyperkalemia (High Potassium Levels): Research suggests Salbutamol might be effective in reducing potassium levels in children [1].
  • Neurological Effects: Studies are exploring the link between Salbutamol use and potential side effects like tremors and anxiety in asthmatic patients [1].
  • Parkinson's Disease: While initial investigations suggested a possible link between Salbutamol use and reduced risk of Parkinson's disease, further research hasn't found conclusive evidence [1].

Source

Salbutamol in the Management of Asthma: A Review:

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

0.3

Appearance

White solid

Melting Point

157-158°C

Tag

Salbutamol

Related CAS

18559-94-9 (unlabelled)

Associated Chemicals

Albuterol sulfate; 51022-70-9

Drug Warnings

Tremor appears to be the most frequent reported adverse effect of albuterol, occurring in up to 20% of patients in clinical trials with various dosage forms of the drug. Other frequently reported adverse effects of albuterol include nervousness, nausea, tachycardia, palpitations, chest pain and dizziness. ...
Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.
Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of inhaled or oral salbutamol has been recorded as being between 2.7 and 5 hours while the apparent terminal plasma half-life of albuterol has been documented as being approximately 4.6 hours.
Elimination: 3.8 to 6 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Preparation: LHC Lunts et al, ZA 6705591; US 3644353 (1968, 1972 both to Allen & Hanburys)

Storage Conditions

Albuterol sulfate tablets, extended-release tablets, and the oral solution should be stored at 2-30 °C, unit-dose packages of the extended-release tablets should be protected from excessive moisture. /Albuterol sulfate/
Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.

Interactions

Following single-dose IV or oral administration of albuterol to healthy individuals who had received digoxin for 10 days, a 16-22% decrease in serum digoxin concentration was observed.
Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.
MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.
Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.

Dates

Modify: 2023-08-15
Morgan DJ, Paull JD, Richmond BH, Wilson-Evered E, Ziccone SP: Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate. Br J Clin Pharmacol. 1986 Nov;22(5):587-93. [PMID:3790406]
Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]
Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology

Explore Compound Types